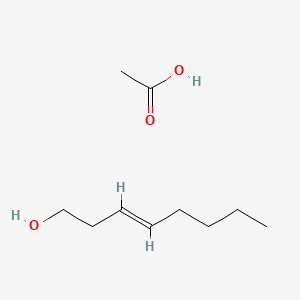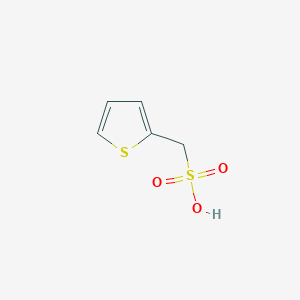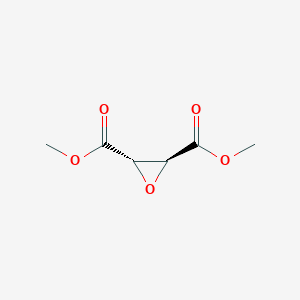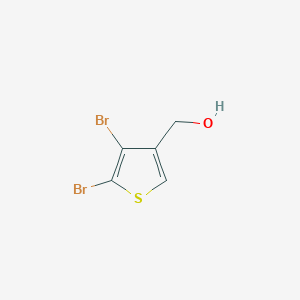
3-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Übersicht
Beschreibung
3-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as DPI or Ro-31-8425, and it is a potent and selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, DPI has been used to study the role of PKC in these processes and to develop new therapies for various diseases.
Wirkmechanismus
DPI is a potent and selective inhibitor of PKC, which is an enzyme that phosphorylates various proteins and plays a critical role in cellular signaling pathways. DPI binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This inhibition can lead to various cellular effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, the induction of apoptosis, and the inhibition of cell proliferation. DPI has also been shown to regulate ion channels, neurotransmitter release, and synaptic plasticity. Additionally, DPI has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPI is its potency and selectivity for PKC. This makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, DPI has been shown to have a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, DPI has some limitations, including its limited solubility in water and its potential to inhibit other kinases at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DPI. One direction is to study the role of PKC in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, DPI could be used to develop new therapies for these diseases. Another direction is to develop new inhibitors of PKC that have improved selectivity and potency compared to DPI. Finally, DPI could be used to study the role of PKC in various cellular processes, including ion channel regulation and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
DPI has been used extensively in scientific research to study the role of PKC in various cellular processes. For example, DPI has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. DPI has also been used to study the role of PKC in the regulation of ion channels, neurotransmitter release, and synaptic plasticity. Additionally, DPI has been used to develop new therapies for various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
3-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZNPAUDQOTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















